molecular formula C20H34N4S2 B2807811 3-Hexyl-1-{4-[(hexylcarbamothioyl)amino]phenyl}thiourea CAS No. 77006-71-4

3-Hexyl-1-{4-[(hexylcarbamothioyl)amino]phenyl}thiourea

Cat. No.: B2807811
CAS No.: 77006-71-4
M. Wt: 394.64
InChI Key: QOVPUNUVDWHBMJ-UHFFFAOYSA-N
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Description

3-Hexyl-1-{4-[(hexylcarbamothioyl)amino]phenyl}thiourea is an organosulfur compound belonging to the thiourea family This compound is characterized by its unique structure, which includes a hexyl group attached to both the nitrogen and carbon atoms of the thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hexyl-1-{4-[(hexylcarbamothioyl)amino]phenyl}thiourea can be synthesized through a condensation reaction between hexylamine and carbon disulfide in an aqueous medium. This reaction typically involves the formation of an intermediate isothiocyanate, which subsequently reacts with another molecule of hexylamine to form the desired thiourea derivative . The reaction conditions often include mild temperatures and the use of water as a solvent, making the process environmentally friendly.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure efficient mixing and reaction completion. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Hexyl-1-{4-[(hexylcarbamothioyl)amino]phenyl}thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiourea moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted thioureas.

Mechanism of Action

The mechanism of action of 3-Hexyl-1-{4-[(hexylcarbamothioyl)amino]phenyl}thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Uniqueness: 3-Hexyl-1-{4-[(hexylcarbamothioyl)amino]phenyl}thiourea is unique due to its specific hexyl substituents, which impart distinct physicochemical properties and biological activities. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

1-hexyl-3-[4-(hexylcarbamothioylamino)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N4S2/c1-3-5-7-9-15-21-19(25)23-17-11-13-18(14-12-17)24-20(26)22-16-10-8-6-4-2/h11-14H,3-10,15-16H2,1-2H3,(H2,21,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOVPUNUVDWHBMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC(=S)NC1=CC=C(C=C1)NC(=S)NCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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